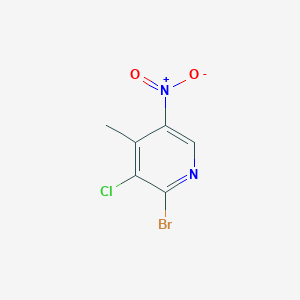
2-Bromo-3-chloro-4-methyl-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chloro-4-methyl-5-nitropyridine is a chemical compound with the molecular formula C6H4BrClN2O2 .
Synthesis Analysis
The synthesis of nitropyridines, which includes compounds like 2-Bromo-3-chloro-4-methyl-5-nitropyridine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular weight of 2-Bromo-3-chloro-4-methyl-5-nitropyridine is 251.46 . The InChI code for this compound is 1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(7)5(3)8/h2H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-chloro-4-methyl-5-nitropyridine include a boiling point of 308.5°C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
Chemical Synthesis and Applications
- Synthetic Methodologies : Studies on related compounds, such as the practical synthesis of 2-Fluoro-4-bromobiphenyl, emphasize the importance of developing efficient synthetic routes for halogenated compounds. These methodologies are crucial for the manufacture of pharmaceuticals, agrochemicals, and materials science applications. The research by Qiu et al. (2009) outlines a pilot-scale method for synthesizing halogenated biphenyls, which could be analogous to the synthesis and application of 2-Bromo-3-chloro-4-methyl-5-nitropyridine in similar fields (Qiu et al., 2009).
Environmental and Toxicological Studies
- Toxicology and Environmental Impact : Reviews on the toxicology of chlorpyrifos and the environmental persistence of halogenated compounds like polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provide context on the potential environmental and health implications of using halogenated organic compounds. These studies suggest a need for careful assessment and management of chemical compounds, including 2-Bromo-3-chloro-4-methyl-5-nitropyridine, especially regarding their stability, degradation, and potential to form more toxic by-products (Eaton et al., 2008), (Birnbaum, Staskal, & Diliberto, 2003).
Applications in Material Science and Engineering
- Electrochemical Applications : Research on electrochemical surface finishing and energy storage technology with room-temperature haloaluminate ionic liquids highlights the growing interest in using halogenated compounds for advanced materials processing and energy applications. This research area may benefit from the unique properties of compounds like 2-Bromo-3-chloro-4-methyl-5-nitropyridine in developing new materials or in energy storage technologies (Tsuda, Stafford, & Hussey, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Nitropyridines, like 2-Bromo-3-chloro-4-methyl-5-nitropyridine, are often used in organic synthesis and can serve as building blocks for various chemical compounds . They can interact with various biological targets depending on the specific compound they are part of .
Mode of Action
The mode of action would depend on the specific biological target and the compound that 2-Bromo-3-chloro-4-methyl-5-nitropyridine is part of. In general, nitropyridines can participate in various chemical reactions, such as nucleophilic substitution, due to the presence of the nitro group .
Biochemical Pathways
The affected biochemical pathways would depend on the specific biological target and the compound that 2-Bromo-3-chloro-4-methyl-5-nitropyridine is part of. Nitropyridines can be involved in various biochemical pathways due to their reactivity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-3-chloro-4-methyl-5-nitropyridine would depend on its physical and chemical properties, such as its solubility and stability .
Result of Action
The molecular and cellular effects of 2-Bromo-3-chloro-4-methyl-5-nitropyridine’s action would depend on the specific biological target and the compound that it is part of .
Action Environment
The action, efficacy, and stability of 2-Bromo-3-chloro-4-methyl-5-nitropyridine can be influenced by various environmental factors, such as temperature and pH .
properties
IUPAC Name |
2-bromo-3-chloro-4-methyl-5-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(7)5(3)8/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGXPPFPPGSPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chloro-4-methyl-5-nitropyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylthio)phenyl)propan-1-one](/img/structure/B2570458.png)
![N-(3-acetyl-10-methyl-6-{[2-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2570459.png)
methanone](/img/structure/B2570462.png)


![1-(3,4-dimethylphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2570467.png)
![2-(4-benzoylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2570468.png)
![1-[(3Ar,6aR)-3a-phenyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrol-5-yl]-2-chloropropan-1-one](/img/structure/B2570469.png)


![N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
